![molecular formula C15H14N2OS B11338261 5-phenyl-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11338261.png)
5-phenyl-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a thienopyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and isopropyl positions, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted thienopyrimidine derivatives.
Scientific Research Applications
5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Pharmacology: It is explored for its anti-inflammatory and antioxidant properties.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Enzyme Inhibition: It inhibits enzymes like PARP-1, which are involved in DNA repair mechanisms.
Pathways Involved: The compound affects pathways related to cell cycle progression, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrano[2,3-d]pyrimidine: Studied for its PARP-1 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Evaluated for its lipoxygenase inhibitory activity.
Uniqueness
5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its combination of phenyl and isopropyl groups provides distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-phenyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-10(2)17-9-16-14-13(15(17)18)12(8-19-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
HUPPUHTXKUTAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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